An In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7: A Fluorescent Linker for Targeted Protein Degradation and Bioconjugation
An In-Depth Technical Guide to N-(m-PEG4)-N'-(azide-PEG4)-Cy7: A Fluorescent Linker for Targeted Protein Degradation and Bioconjugation
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a heterobifunctional linker molecule integral to advanced bioconjugation and drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This guide provides a comprehensive overview of its chemical properties, mechanism of action, and detailed protocols for its application in the synthesis of fluorescently labeled bioconjugates. The incorporation of a Cy7 fluorophore allows for near-infrared (NIR) imaging, enabling the tracking and quantification of these molecules in vitro and in vivo.
Core Concepts and Chemical Properties
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a complex molecule featuring three key functional components:
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Methoxy-PEG4 (m-PEG4) terminus: A methoxy-capped polyethylene (B3416737) glycol chain that enhances solubility and provides a stable, non-reactive end.
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Azide-PEG4 terminus: A polyethylene glycol chain functionalized with a terminal azide (B81097) group (N3). This group is a key reactant in bioorthogonal "click chemistry" reactions.[1]
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Cy7 Fluorophore: A cyanine (B1664457) dye that fluoresces in the near-infrared (NIR) spectrum, making it ideal for deep-tissue in vivo imaging with reduced autofluorescence.[2][3]
The PEG4 linkers in the structure provide a hydrophilic spacer that can improve the solubility and pharmacokinetic properties of the final conjugate.[4]
Physicochemical Data
| Property | Value | Reference |
| Molecular Formula | C46H66ClN5O8 | [5] |
| Molecular Weight | 852.50 g/mol | [5][6] |
| CAS Number | 2107273-40-3 | [5][6] |
| Solubility | Soluble in Water, DMSO, DMF, DCM | [5] |
Fluorescent Properties of Cy7
| Property | Value | Reference |
| Excitation Maximum (Ex) | ~749 nm | [7] |
| Emission Maximum (Em) | ~767 nm | [7] |
| Molar Extinction Coefficient | 200,000 M⁻¹cm⁻¹ | [7] |
| Quantum Yield | 0.28 | [7] |
Mechanism of Action in PROTAC Synthesis
PROTACs are heterobifunctional molecules that hijack the cell's natural protein disposal system, the ubiquitin-proteasome system, to selectively degrade target proteins of interest (POIs).[8] A PROTAC molecule consists of a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.[8]
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 serves as a fluorescent linker in PROTAC synthesis. The azide group allows for the covalent attachment of an alkyne-modified ligand (either for the POI or the E3 ligase) via a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or a strain-promoted alkyne-azide cycloaddition (SPAAC) "click" reaction.[6] This modular approach facilitates the rapid synthesis of a library of PROTACs with varying linkers to optimize degradation efficiency.[4][9]
The embedded Cy7 fluorophore enables the direct visualization and quantification of the PROTAC, allowing for studies on its cellular uptake, distribution, and engagement with the target protein.
Signaling Pathways and Experimental Workflows
The Ubiquitin-Proteasome System in PROTAC-Mediated Degradation
The following diagram illustrates the general mechanism of the ubiquitin-proteasome system and how a PROTAC, synthesized using a linker like N-(m-PEG4)-N'-(azide-PEG4)-Cy7, hijacks this pathway to induce targeted protein degradation.
Caption: PROTAC-mediated protein degradation pathway.
General Workflow for Fluorescent PROTAC Synthesis and Evaluation
The following diagram outlines a typical experimental workflow for synthesizing a fluorescent PROTAC using N-(m-PEG4)-N'-(azide-PEG4)-Cy7 and subsequently evaluating its biological activity.
Caption: Synthesis and evaluation workflow for a fluorescent PROTAC.
Experimental Protocols
Protocol for Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)
This protocol describes a general procedure for conjugating an alkyne-modified molecule to N-(m-PEG4)-N'-(azide-PEG4)-Cy7. Note: This is a representative protocol and may require optimization for specific reactants.
Materials:
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N-(m-PEG4)-N'-(azide-PEG4)-Cy7
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Alkyne-modified molecule (e.g., a POI ligand)
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Copper(II) sulfate (B86663) (CuSO4)
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Sodium ascorbate (B8700270)
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Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine (TBTA)
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Solvent (e.g., DMSO, DMF, or a mixture with water)
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Purification system (e.g., HPLC)
Procedure:
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Dissolve Reactants: Dissolve N-(m-PEG4)-N'-(azide-PEG4)-Cy7 (1.0 equivalent) and the alkyne-modified molecule (1.1 equivalents) in the chosen solvent.
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Prepare Catalyst Solution: In a separate vial, prepare the catalyst solution by mixing CuSO4 (0.1 equivalents) with THPTA or TBTA (0.5 equivalents) in the reaction solvent.
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Initiate Reaction: Add the catalyst solution to the reactant mixture. Then, add a freshly prepared solution of sodium ascorbate (0.3 equivalents) to initiate the reaction.
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Incubation: Stir the reaction mixture at room temperature, protected from light. Monitor the reaction progress using LC-MS. The reaction is typically complete within 2-12 hours.
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Purification: Upon completion, quench the reaction and purify the fluorescent conjugate using reverse-phase HPLC.
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Characterization: Confirm the identity and purity of the final product by LC-MS and NMR spectroscopy.
Protocol for In Vivo Near-Infrared (NIR) Imaging
This protocol provides a general guideline for in vivo imaging in a mouse model using a Cy7-labeled PROTAC.
Materials:
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Cy7-labeled PROTAC
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Tumor-bearing mouse model (relevant to the PROTAC's target)
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Sterile phosphate-buffered saline (PBS)
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Anesthesia (e.g., isoflurane)
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In vivo imaging system with appropriate NIR filters
Procedure:
-
Probe Preparation: Dissolve the Cy7-labeled PROTAC in sterile PBS to the desired concentration. A typical dose for a labeled antibody is 1-2 nmol per mouse, which can be adapted for a small molecule PROTAC.[1]
-
Animal Preparation: Anesthetize the mouse using an induction chamber with isoflurane.
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Baseline Imaging: Acquire a pre-injection image to determine the level of autofluorescence.
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Probe Administration: Inject the prepared Cy7-labeled PROTAC solution intravenously (i.v.) via the tail vein. The typical injection volume is 100-200 µL.[1]
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Image Acquisition: Image the mouse at various time points post-injection (e.g., 1, 4, 24, 48 hours) to determine the optimal imaging window for tumor accumulation and biodistribution. Use an excitation filter around 745 nm and an emission filter around 780 nm for Cy7.[1]
-
Data Analysis: Use the imaging system's software to draw regions of interest (ROIs) over the tumor and other organs to quantify the fluorescent signal.
-
Ex Vivo Imaging (Optional): After the final in vivo imaging time point, euthanize the mouse and dissect the tumor and major organs for ex vivo imaging to confirm the biodistribution of the fluorescent PROTAC.
Data Presentation and Characterization
The successful synthesis and purification of a bioconjugate using N-(m-PEG4)-N'-(azide-PEG4)-Cy7 should be confirmed by analytical techniques.
Expected Characterization Data
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LC-MS (Liquid Chromatography-Mass Spectrometry): This analysis will confirm the molecular weight of the final conjugate and assess its purity. The expected mass would be the sum of the molecular weights of N-(m-PEG4)-N'-(azide-PEG4)-Cy7 and the alkyne-modified molecule.
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NMR (Nuclear Magnetic Resonance) Spectroscopy: 1H and 13C NMR can be used to confirm the structure of the final product, showing the presence of signals from all three components (the two ligands and the linker).
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HPLC (High-Performance Liquid Chromatography): Analytical HPLC can be used to determine the purity of the final product, while preparative HPLC is used for purification.
Example Quantitative Data from In Vivo Imaging
The following is a representative table structure for presenting quantitative data from an in vivo imaging study. The values are hypothetical and would be determined experimentally.
| Time Post-Injection | Tumor Signal (Radiant Efficiency) | Muscle Signal (Radiant Efficiency) | Tumor-to-Muscle Ratio |
| 1 hour | 1.5 x 10⁸ | 0.8 x 10⁸ | 1.88 |
| 4 hours | 3.2 x 10⁸ | 0.9 x 10⁸ | 3.56 |
| 24 hours | 5.8 x 10⁸ | 1.1 x 10⁸ | 5.27 |
| 48 hours | 4.5 x 10⁸ | 1.0 x 10⁸ | 4.50 |
Conclusion
N-(m-PEG4)-N'-(azide-PEG4)-Cy7 is a versatile and powerful tool for researchers in drug discovery and chemical biology. Its trifunctional nature, combining a stable terminus, a reactive azide for click chemistry, and a near-infrared fluorophore, enables the streamlined synthesis of fluorescently labeled PROTACs and other bioconjugates. The ability to track these molecules in real-time within cellular and in vivo systems provides invaluable insights into their mechanism of action, biodistribution, and therapeutic efficacy. The detailed protocols and conceptual workflows presented in this guide offer a solid foundation for the successful application of this advanced linker technology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Novel approaches for the rational design of PROTAC linkers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Page loading... [guidechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. benchchem.com [benchchem.com]
- 8. Design, Synthesis, and Biological Evaluation of Proteolysis Targeting Chimeras (PROTACs) for the Dual Degradation of IGF-1R and Src - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Current strategies for the design of PROTAC linkers: a critical review - PMC [pmc.ncbi.nlm.nih.gov]
